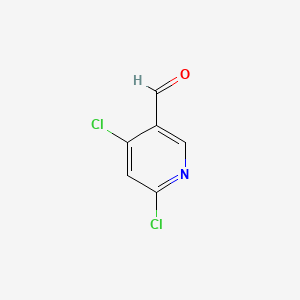

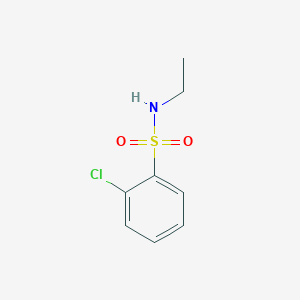

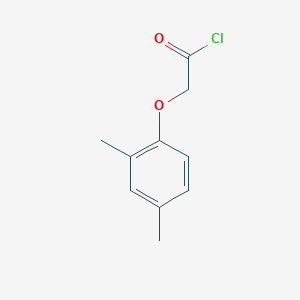

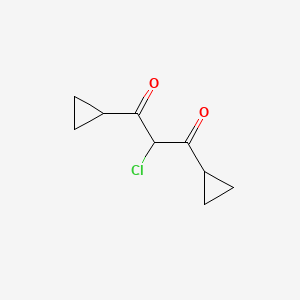

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

概要

説明

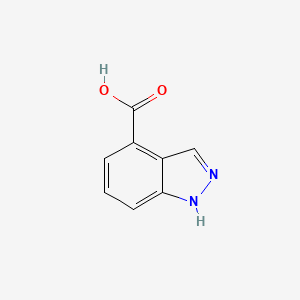

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is a chemical compound that is part of a broader class of organic compounds known as 1,3-diones. These compounds are characterized by having two carbonyl groups (C=O) on the same carbon chain and are often used as intermediates in organic synthesis. The specific structure of 2-chloro-1,3-dicyclopropylpropane-1,3-dione includes chloro and cyclopropyl substituents, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 1,3-dione compounds often involves the use of starting materials that can be manipulated through various chemical reactions to introduce the desired functional groups. For example, the synthesis of chiral spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones, which are related to the 1,3-dione family, has been achieved from 1-menthone, demonstrating the potential for creating complex structures with stereochemical control . Although the exact synthesis of 2-chloro-1,3-dicyclopropylpropane-1,3-dione is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3-diones is significant because it can affect the compound's reactivity. For instance, the presence of electron-donor groups on the phenyl ring of 2-chloro-substituted 1,3-diarylpropan-1,3-diones has been shown to influence their photochemical behavior, leading to cyclization to flavones . The molecular structure, including the arrangement of substituents, plays a crucial role in determining the pathways and products of such reactions.

Chemical Reactions Analysis

1,3-Diones are versatile in chemical reactions. The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, for example, can lead to the formation of flavones, depending on the nature of the substituents and the halogen atom bonded . Additionally, the Baker-Venkatraman transformation has been utilized to synthesize novel antibacterial agents from 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, showcasing the reactivity of the 1,3-dione moiety in creating biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-1,3-dicyclopropylpropane-1,3-dione would be influenced by its functional groups and molecular geometry. While the provided papers do not directly discuss the properties of this specific compound, they do offer insights into the properties of related compounds. For instance, the chiroptical properties of enantiopure tricyclo[4.3.0.0^3,8]nonane-4,5-dione have been studied, indicating that stereochemistry can have a significant impact on the optical properties of 1,3-diones . Similarly, the high yields obtained in the synthesis of spirocyclopropanated compounds from methyl 2-chloro-2-cyclopropylideneacetate suggest that the introduction of a cyclopropyl group can be an efficient process, potentially affecting the stability and reactivity of the resulting compounds .

科学的研究の応用

Photocyclization Reactions

2-Chloro-1,3-dicyclopropylpropane-1,3-dione has been studied for its photochemical behavior, particularly in photocyclization reactions. For example, Košmrlj and Šket (2007) found that certain 2-chloro-substituted 1,3-diarylpropan-1,3-diones, including 2-chloro-1,3-diphenylpropan-1,3-dione, undergo photocyclization to form flavones. This study highlighted how different substituents on the phenyl ring and the nature of the halogen atom bonded influence the reaction pathway (Košmrlj & Šket, 2007).

Photochemical Reaction Mechanisms

Wang et al. (2021) conducted a detailed investigation into the photochemical reaction mechanisms of various dibenzoylmethane (DBM) derivatives, including 2-chloro-1,3-diphenylpropan-1,3-dione. Their research involved time-resolved spectroscopies and DFT calculations, providing insights into the cyclization mechanisms and the influence of fluorine atoms bonded at α-C (Wang et al., 2021).

Reactions with Urea

Butler, Hussain, and Leitch (1980) explored the reaction of 1-phenylpropane-1,2-dione with urea and similar compounds. They suggested mechanisms for the formation of various bicyclic and spiro compounds, providing insights into the reactivity of related dione compounds (Butler et al., 1980).

Interactions with Metal Complexes

Benetollo et al. (1997) studied the interaction of β-diketones, including 1,3-diphenylpropane-1,3-dione, with LaIII, EuIII, and YIII complexes. Their work, involving NMR and luminescence spectroscopy, contributed to understanding the coordination chemistry of these metal complexes (Benetollo et al., 1997).

Structural and Tautomerism Studies

Several studies have focused on the structural aspects and tautomerism of related 1,3-dione compounds. Emsley et al. (1987) investigated the crystal structures of similar β-diketones, contributing to understanding their stereochemistry and conformation (Emsley et al., 1987). Additionally, Cunningham, Lowe, and Threadgill (1989) studied the tautomerism of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which are structurally similar to 2-chloro-1,3-dicyclopropylpropane-1,3-dione (Cunningham et al., 1989).

特性

IUPAC Name |

2-chloro-1,3-dicyclopropylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-7(8(11)5-1-2-5)9(12)6-3-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTWRKULUNAHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C(=O)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620625 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

CAS RN |

473924-29-7 | |

| Record name | 2-Chloro-1,3-dicyclopropylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。